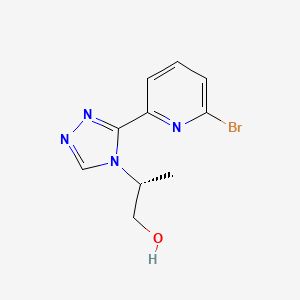
3-Bromo-4-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-iodo-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative, where the biphenyl core is substituted with a bromine atom at the third position and an iodine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, the reaction of 3-bromo-1,1’-biphenyl with 4-iodophenylboronic acid under these conditions can yield 3-Bromo-4-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 3-Bromo-4-iodo-1,1’-biphenyl may involve similar halogenation and cross-coupling reactions, scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it can form new carbon-carbon bonds with other aryl or alkyl groups.
Oxidation and Reduction Reactions: The biphenyl core can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others, used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different substituents .
Aplicaciones Científicas De Investigación
3-Bromo-4-iodo-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-iodo-1,1’-biphenyl in chemical reactions involves the activation of the bromine and iodine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-iodo-1,1’-biphenyl: Similar structure but with different substitution pattern.
3-Chloro-4-iodo-1,1’-biphenyl: Similar structure with chlorine instead of bromine.
3-Bromo-4-fluoro-1,1’-biphenyl: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-4-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-bromo-1-iodo-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLKZHFRDFSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B8113461.png)

![4-Methyl-2-azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B8113482.png)
![(1S,4S,Z)-tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8113487.png)





